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Cat. No.: B1595898 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine

(DPO-PE or NBD-PE) is a fluorescently labeled phospholipid widely utilized in membrane

biophysics and cell biology research. Its environmental sensitivity and utility as a Förster

Resonance Energy Transfer (FRET) donor make it an invaluable tool for studying the structure,

dynamics, and organization of lipid bilayers. Applications include monitoring membrane fusion

and lipid mixing, probing the polarity of the lipid bilayer interface, and investigating the

formation and properties of lipid microdomains, such as lipid rafts.[1][2] This document provides

detailed protocols for incorporating DPO-PE into lipid bilayers and its application in studying

membrane-associated phenomena.

Data Presentation
The fluorescence properties of DPO-PE are highly sensitive to its local environment, providing

a powerful means to probe the biophysical characteristics of lipid bilayers. The following table

summarizes key quantitative data for DPO-PE (NBD-PE) in various lipid environments.
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Parameter Value
Lipid
Environment/Condi
tions

Source(s)

Excitation Maximum

(λex)
~463 nm

Various lipid

compositions
[2]

Emission Maximum

(λem)
~536 nm

Various lipid

compositions
[2]

Extinction Coefficient

(ε)
~22,000 M⁻¹cm⁻¹ In methanol [2]

Fluorescence Lifetime

(τ)
~7 ns

Liquid-disordered (Ld)

phase membranes
[1]

~12 ns
Liquid-ordered (Lo)

phase membranes
[1]

6.80 ± 0.04 ns
Pure DOPC LUVs (Ld

phase) at 25°C
[3]

9.94 ± 0.05 ns

DOPC/SSM/Chol

(2:2:6) LUVs (Lo

phase) at 25°C

[3]

Förster Radius (R₀)

with Rhodamine-PE
47 - 73 Å

Dioleoylphosphatidylc

holine (DOPC)

vesicles

[4]

Förster Radius (R₀)

with BODIPY530-PE
~60 Å

Small unilamellar

vesicles (SUVs)
[5]

Experimental Protocols
Protocol 1: Preparation of DPO-Labeled Large
Unilamellar Vesicles (LUVs)
This protocol describes the preparation of LUVs incorporating DPO-PE using the lipid film

hydration and extrusion method.
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Materials:

1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or other desired lipids in chloroform

DPO-PE (NBD-PE) in chloroform

Chloroform (HPLC grade)

Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4), degassed

Nitrogen gas source

Vacuum desiccator

Round-bottom flask

Rotary evaporator (optional)

Water bath sonicator

Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

Heating block or water bath

Procedure:

Lipid Mixture Preparation: In a clean glass round-bottom flask, combine the desired lipids.

For example, to prepare liposomes with 1 mol% DPO-PE, mix the appropriate volumes of

the stock solutions of the primary lipid (e.g., DOPC) and DPO-PE.

Solvent Evaporation: Evaporate the chloroform under a gentle stream of nitrogen gas while

rotating the flask to form a thin, uniform lipid film on the bottom. For complete removal of the

solvent, place the flask in a vacuum desiccator for at least 2 hours.

Lipid Film Hydration: Add the degassed hydration buffer to the flask to achieve the desired

final lipid concentration (e.g., 1-10 mg/mL). The buffer should be pre-heated to a temperature

above the phase transition temperature (Tm) of the lipid with the highest Tm.
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Vesicle Formation: Hydrate the lipid film by vortexing the flask for several minutes until the

lipid film is fully suspended, forming multilamellar vesicles (MLVs). To facilitate

homogenization, the suspension can be incubated at a temperature above the highest lipid

Tm for 30-60 minutes with intermittent vortexing.

Freeze-Thaw Cycles (Optional but Recommended): To increase the encapsulation efficiency

and lamellarity, subject the MLV suspension to 5-10 freeze-thaw cycles. This involves

alternately freezing the suspension in liquid nitrogen and thawing it in a warm water bath

(above the lipid Tm).

Extrusion:

Assemble the mini-extruder with two stacked polycarbonate membranes of the desired

pore size (e.g., 100 nm).

Pre-heat the extruder and the lipid suspension to a temperature above the highest lipid

Tm.

Load the MLV suspension into one of the extruder syringes.

Pass the lipid suspension through the membranes 11-21 times. This process will generate

LUVs with a defined size distribution.

Storage: Store the prepared DPO-labeled LUVs at 4°C, protected from light. For long-term

storage, the liposomes should be in a sealed vial under an inert gas like argon to prevent

lipid oxidation.

Protocol 2: Quality Control of DPO-Labeled Liposomes
1. Size and Polydispersity Index (PDI) Measurement:

Method: Dynamic Light Scattering (DLS).

Procedure: Dilute a small aliquot of the liposome suspension in the hydration buffer to an

appropriate concentration for DLS analysis.

Acceptance Criteria: For many applications, a vesicle diameter of 100-200 nm with a PDI

below 0.2 is desirable, indicating a homogenous population of unilamellar vesicles.
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2. Determination of Labeling Efficiency (Incorporation of DPO-PE):

Method: UV-Visible Spectroscopy.

Procedure:

Disrupt a known concentration of the liposome suspension by adding a detergent (e.g.,

Triton X-100 to a final concentration of 1% v/v).

Measure the absorbance of the solution at the absorbance maximum of DPO-PE (~463

nm).

Calculate the concentration of DPO-PE using its molar extinction coefficient (ε ≈ 22,000

M⁻¹cm⁻¹).

The labeling efficiency can be expressed as the molar ratio of DPO-PE to the total lipid

concentration.

Mandatory Visualizations
Experimental Workflow for DPO-Labeled Liposome
Preparation
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Caption: Workflow for preparing DPO-labeled LUVs.
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Signaling Pathway: Role of Lipid Rafts in Receptor
Tyrosine Kinase (RTK) Activation
DPO-labeled lipids can be used to study the formation and dynamics of lipid microdomains,

such as lipid rafts, which are critical for the regulation of signaling pathways. The following

diagram illustrates the role of lipid rafts in the activation of Receptor Tyrosine Kinases (RTKs).

[6][7]
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Caption: RTK activation within a lipid raft.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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